molecular formula C7H11NO2 B158307 (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate CAS No. 138923-03-2

(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate

Cat. No.: B158307
CAS No.: 138923-03-2
M. Wt: 141.17 g/mol
InChI Key: ANVYHALMQXHQSG-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral compound with the molecular formula C7H11NO2 It is known for its unique structural features, which include a cyclopentene ring with an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of cyclopentadiene derivatives, which undergo amination and esterification reactions to form the desired product. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient production. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Conversion to alcohol derivatives.

    Substitution: Formation of halogenated cyclopentene derivatives.

Scientific Research Applications

(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride
  • cis-4-amino-2-cyclopentene-1-carboxylic acid methyl ester hydrochloride
  • (1R,3S)-methyl-1-aminocyclopent-4-ene-3-carboxylate

Comparison: Compared to its analogs, this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. The presence of both an amino group and a carboxylate ester group allows for diverse chemical modifications and applications.

Properties

IUPAC Name

methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVYHALMQXHQSG-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H](C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431900
Record name (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138923-03-2
Record name (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.